molecular formula C21H20N2O3S B2992293 N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide CAS No. 868377-70-2

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide

Numéro de catalogue: B2992293
Numéro CAS: 868377-70-2
Poids moléculaire: 380.46
Clé InChI: DZCFDQDMKXEIOD-DQRAZIAOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2Z)-5,7-Dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a benzothiazole-derived compound featuring a 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with methyl groups at positions 5 and 7, a propargyl (prop-2-yn-1-yl) group at position 3, and a 3,4-dimethoxybenzamide moiety attached via an imine linkage in the Z-configuration . The Z-configuration likely influences its stereoelectronic properties, impacting biological activity and crystallographic packing.

Characterization methods such as X-ray crystallography (using SHELX or WinGX ), NMR, IR, and elemental analysis are standard for confirming structure and stereochemistry .

Potential Applications: Benzothiazole derivatives are known for diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects . The propargyl group may enhance reactivity in click chemistry or serve as a directing group in metal-catalyzed reactions , while the 3,4-dimethoxybenzamide moiety could modulate solubility and receptor binding.

Propriétés

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-6-9-23-16-11-13(2)10-14(3)19(16)27-21(23)22-20(24)15-7-8-17(25-4)18(12-15)26-5/h1,7-8,10-12H,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCFDQDMKXEIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which can then be further modified to obtain the desired benzothiazole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced into the benzothiazole core.

Applications De Recherche Scientifique

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain . It also exhibits antioxidant properties, reducing oxidative stress and stabilizing cellular membranes . These actions contribute to its neuroprotective and anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The target compound shares structural motifs with several benzothiazole and benzamide derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Biological Activity Synthesis & Characterization Evidence ID
Target Compound 5,7-dimethyl; 3-propargyl; 3,4-dimethoxy Not explicitly reported (predicted) Likely X-ray, NMR, IR -
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-dihydrothiazole] 4-phenyl; 2-methoxybenzamide N/A X-ray (R = 0.038), NMR, IR
N-(2,3-Dihydroinden-2-yl)-substituted benzamides 2/3/4-methoxy, halogen, cyano on benzamide N/A Benzoyl chloride + indenyl amine
N-(Benzothiazol-2-yl)carbamothioyl benzamides 2/4-nitro, chloro on benzamide Antibacterial (Gram+/-) Benzoyl isothiocyanate + aminobenzothiazole
Di-aryl imidazo[2,1-b]benzothiazoles Di-aryl substituents (halogens, methyl) Analgesic, anti-inflammatory α-bromo-diarylethanones + 2-aminobenzothiazole

Key Comparisons :

Core Structure and Electronic Effects: The target compound’s dihydrobenzothiazole core differs from the indenyl backbone in ’s derivatives, which reduces planarity and alters electronic delocalization .

Substituent Influence: Propargyl Group: Unique to the target compound, this group introduces sp-hybridized carbons, enabling click chemistry modifications or serving as a directing group in catalysis .

Biological Activity :

  • Antibacterial activity in ’s carbamothioyl benzamides correlates with electron-withdrawing substituents (e.g., nitro, chloro) , whereas the target compound’s electron-donating methoxy groups may shift activity toward anti-inflammatory or anticancer pathways, as seen in diarylimidazo-benzothiazoles .

Synthetic Methodology :

  • The target compound’s propargyl group could be introduced via alkylation of a benzothiazole precursor, akin to the prop-2-ynyloxy group in .
  • X-ray refinement tools like SHELXL and visualization via ORTEP are critical for confirming the Z-configuration and substituent orientations.

Structural Validation :

  • Geometric parameters (bond lengths, angles) for the target compound’s dihydrothiazole ring are expected to align with those in (mean σ(C–C) = 0.002 Å), ensuring structural consistency .

Contradictions and Limitations :

  • ’s indenyl-based benzamides lack the benzothiazole core, limiting direct pharmacological comparisons .
  • The antibacterial efficacy of ’s compounds contrasts with the anti-inflammatory focus of , highlighting substituent-dependent activity shifts.

Activité Biologique

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and preliminary research findings.

Structural Overview

The compound features a benzothiazole core , which is well-known for its diverse biological activities, combined with a dimethoxybenzamide moiety . The structural diversity provided by these functional groups enhances its potential interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Alkylation : The benzothiazole core is then alkylated using propargyl bromide in the presence of a base such as potassium carbonate.
  • Amidation : The final step involves coupling the alkylated benzothiazole with 3,4-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA) .

Biological Activity

The biological activity of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is primarily attributed to its benzothiazole core. Compounds containing this structure have been linked to various pharmacological effects:

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of several cancer cell lines including:

  • C6 (Rat brain glioma)
  • A549 (Human lung adenocarcinoma)
  • MCF-7 (Human breast adenocarcinoma)
  • HT-29 (Human colorectal adenocarcinoma) .

In vitro assays such as the MTT assay have been utilized to evaluate cytotoxicity against these cell lines. The selectivity towards cancerous cells compared to healthy cells is crucial for therapeutic applications.

Case Studies and Research Findings

  • Antitumor Activity : A study focusing on benzothiazole derivatives demonstrated their efficacy in reducing tumor cell viability through various mechanisms including apoptosis induction and cell cycle arrest .
  • Binding Affinity Studies : Initial investigations into the binding affinity of this compound suggest potential interactions with metabolic enzymes and receptors relevant to disease states. However, comprehensive studies are required to confirm these findings and explore their therapeutic implications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.